3-Acetylamino-6-bromo-2-nitro-benzoic acid
Overview
Description
3-Acetylamino-6-bromo-2-nitro-benzoic acid is an organic compound with the molecular formula C9H7BrN2O5 This compound is characterized by the presence of an acetylamino group, a bromine atom, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylamino-6-bromo-2-nitro-benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable benzoic acid derivative to introduce the nitro group.
Bromination: The bromination of the nitrated compound to introduce the bromine atom.
Acetylation: The acetylation of the amino group to form the acetylamino derivative.
Each of these steps requires specific reaction conditions, such as the use of concentrated nitric acid for nitration, bromine or a brominating agent for bromination, and acetic anhydride for acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Acetylamino-6-bromo-2-nitro-benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetylamino group can be oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 3-acetylamino-6-bromo-2-amino-benzoic acid .
Scientific Research Applications
3-Acetylamino-6-bromo-2-nitro-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetylamino-6-bromo-2-nitro-benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the acetylamino group may enhance binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-bromo-2-nitro-benzoic acid: Similar structure but with an amino group instead of an acetylamino group.
3-Acetylamino-2-nitro-benzoic acid: Lacks the bromine atom.
3-Acetylamino-6-chloro-2-nitro-benzoic acid: Contains a chlorine atom instead of a bromine atom.
Uniqueness
3-Acetylamino-6-bromo-2-nitro-benzoic acid is unique due to the presence of both the bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-acetamido-6-bromo-2-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O5/c1-4(13)11-6-3-2-5(10)7(9(14)15)8(6)12(16)17/h2-3H,1H3,(H,11,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPNTNQVUJXJCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1)Br)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464877 | |
Record name | 3-acetylamino-6-bromo-2-nitro-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333458-71-2 | |
Record name | 3-acetylamino-6-bromo-2-nitro-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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